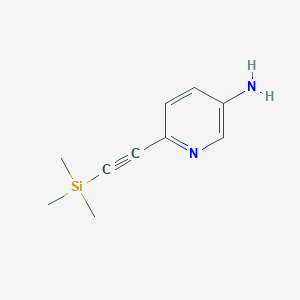

6-((Trimethylsilyl)ethynyl)pyridin-3-amine

Description

Contextualization within Organosilicon Chemistry and Pyridine (B92270) Derivatives

"6-((Trimethylsilyl)ethynyl)pyridin-3-amine" is a bifunctional molecule that marries the distinct chemical properties of organosilanes and pyridines. The trimethylsilyl (B98337) (TMS) group, a cornerstone of organosilicon chemistry, serves as a protecting group for the terminal alkyne. This protection is crucial for preventing unwanted side reactions of the acidic acetylenic proton and for facilitating specific synthetic transformations. The TMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source or basic conditions, to reveal the terminal alkyne for subsequent reactions.

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a privileged scaffold in numerous biologically active compounds. The presence of the amino group at the 3-position and the ethynyl (B1212043) linkage at the 6-position of the pyridine ring in "6-((Trimethylsilyl)ethynyl)pyridin-3-amine" provides two reactive sites for further functionalization. This strategic placement of functional groups allows for the regioselective construction of fused heterocyclic systems and other complex structures.

The synthesis of this key intermediate is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. In the case of "6-((Trimethylsilyl)ethynyl)pyridin-3-amine," a halo-substituted aminopyridine, such as 6-chloro- or 6-bromopyridin-3-amine, is coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Microwave-assisted Sonogashira couplings have also been developed to improve reaction times and yields. rsc.orgorganic-chemistry.org

Table 1: Key Properties of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine

| Property | Value |

|---|---|

| CAS Number | 868736-61-2 |

| Molecular Formula | C10H14N2Si |

| Molecular Weight | 190.32 g/mol |

| Appearance | Solid |

Significance as a Building Block in Complex Molecular Architectures

The true value of "6-((Trimethylsilyl)ethynyl)pyridin-3-amine" lies in its utility as a versatile building block for the synthesis of more complex and functionally rich molecules. The strategic arrangement of its functional groups allows for a variety of subsequent chemical transformations, making it a coveted starting material in drug discovery and materials science.

The primary role of the trimethylsilyl group is to act as a removable protecting group for the ethynyl functionality. Once deprotected to the terminal alkyne, this group can participate in a wide range of reactions, including:

Further Sonogashira couplings: The terminal alkyne can be coupled with various aryl or heteroaryl halides to introduce additional molecular complexity.

Cycloaddition reactions: The alkyne can undergo [3+2] cycloadditions with azides to form triazoles, a common motif in medicinal chemistry.

Cyclization reactions: The ethynyl group can participate in intramolecular cyclizations with the amino group or other introduced functionalities to form fused heterocyclic systems.

The amino group on the pyridine ring is also a key reactive handle. It can be acylated, alkylated, or used as a nucleophile in the construction of fused rings, such as pyrido[2,3-d]pyrimidines. The combination of the amino and the (deprotected) ethynyl group allows for the construction of diverse heterocyclic scaffolds. For instance, the reaction of 6-ethynylpyridin-3-amine (B1431654) with various reagents can lead to the formation of imidazo[1,2-a]pyridines and other fused systems of medicinal interest. rsc.orgresearchgate.net

Overview of Key Research Avenues and Methodological Approaches

Research involving "6-((Trimethylsilyl)ethynyl)pyridin-3-amine" and its derivatives is predominantly focused on the synthesis of novel heterocyclic compounds with potential biological activity. A significant area of investigation is the development of kinase inhibitors, a major class of therapeutic agents for the treatment of cancer and other diseases. The pyridine scaffold is a common feature in many approved kinase inhibitors, and the ability to introduce diverse substituents via the ethynyl group makes this building block particularly attractive for generating libraries of potential drug candidates.

Methodologically, the Sonogashira coupling remains the cornerstone for the synthesis of the parent compound. researchgate.net Subsequent transformations often involve a deprotection step to unmask the terminal alkyne. Research efforts are also directed towards developing efficient one-pot procedures that combine the Sonogashira coupling with subsequent cyclization reactions, thereby streamlining the synthesis of complex heterocyclic systems.

The exploration of various catalytic systems for both the initial coupling and subsequent transformations is an active area of research. This includes the use of different palladium catalysts and ligands to optimize reaction conditions and expand the substrate scope. Furthermore, the development of novel cyclization strategies that take advantage of the unique reactivity of the 6-ethynylpyridin-3-amine core is crucial for accessing new chemical space.

The strategic importance of this building block is underscored by its appearance in the patent literature, where it is often cited as a key intermediate in the synthesis of proprietary compounds with potential therapeutic applications, particularly in the realm of protein kinase inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-trimethylsilylethynyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNISYXSXJNIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Trimethylsilyl Ethynyl Pyridin 3 Amine

Precursor Synthesis and Halogenated Pyridine (B92270) Scaffolds

The principal precursors for the synthesis of 6-((trimethylsilyl)ethynyl)pyridin-3-amine are a halogenated 3-aminopyridine (B143674) scaffold and trimethylsilylacetylene (B32187). The choice of the halogen on the pyridine ring is a critical factor that significantly influences the reactivity of the substrate in subsequent cross-coupling reactions. wikipedia.org

The most common starting materials are 6-bromo-pyridin-3-amine or 6-iodo-pyridin-3-amine. These halogenated pyridines serve as the electrophilic partner in the palladium-catalyzed reaction. The reactivity of the aryl halide precursor generally follows the order of I > Br >> Cl. wikipedia.org Consequently, aryl iodides can often react under milder conditions, sometimes even at room temperature, while aryl bromides may require elevated temperatures to achieve comparable yields. wikipedia.orglibretexts.org These halogenated aminopyridine precursors are often commercially available or can be prepared using standard aromatic halogenation techniques.

Palladium-Catalyzed Cross-Coupling Strategies

The formation of the C(sp²)-C(sp) bond between the pyridine ring and the trimethylsilylacetylene moiety is accomplished almost exclusively via palladium-catalyzed cross-coupling. This class of reactions provides a powerful and versatile tool for constructing complex molecular architectures from simple precursors. mdpi.com

The Sonogashira reaction is the most prominent and widely employed method for the synthesis of 6-((trimethylsilyl)ethynyl)pyridin-3-amine and its analogs. wikipedia.orgmdpi.comorganic-chemistry.org This reaction involves the coupling of a terminal alkyne (trimethylsilylacetylene) with an aryl or vinyl halide (e.g., 6-bromo-pyridin-3-amine) and is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base. wikipedia.orglibretexts.org

The general transformation can be represented as follows:

General reaction scheme for the Sonogashira coupling to form 6-((trimethylsilyl)ethynyl)pyridin-3-amine, where X is a halogen (typically Br or I).

The success of the Sonogashira reaction is highly dependent on the catalytic system employed. wikipedia.org A combination of a palladium catalyst and a copper(I) co-catalyst is standard, though copper-free variations exist. libretexts.orgnih.govnih.gov

Palladium Catalysts : Both palladium(0) and palladium(II) complexes can be used. wikipedia.org Pd(II) precursors, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), are often preferred due to their higher stability and ease of handling compared to Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orglibretexts.org The active Pd(0) species is generated in situ from the Pd(II) salt in the presence of an amine or phosphine (B1218219) ligand. wikipedia.org

Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is a more reactive species and facilitates the transmetalation step in the catalytic cycle, thereby increasing the reaction rate and allowing for milder reaction conditions. wikipedia.orglibretexts.org

Ligands : Phosphine ligands are crucial components of the palladium catalyst, stabilizing the metal center and modulating its reactivity. libretexts.org Triphenylphosphine (PPh₃) is a standard and effective ligand for this transformation. scirp.orgscirp.org The optimization of ligands can be a key strategy for improving reaction outcomes; for instance, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands in some systems. libretexts.orgnih.gov

| Palladium Source | Copper Co-catalyst | Ligand | Typical Loading (mol%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triphenylphosphine (integral) | Pd: 2.5-10, Cu: 5-20 | scirp.orgresearchgate.netresearchgate.netbepls.com |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine (integral) | Pd: 5-10, Cu: 5-10 | libretexts.orgresearchgate.net |

| Pd(CF₃COO)₂ | CuI | Triphenylphosphine (PPh₃) | Pd: 2.5, Cu: 5 | scirp.orgscirp.orgresearchgate.net |

| Pd(PhCN)₂Cl₂ | None (Copper-free) | CataCXium A | Pd: 0.5-2.0 | nih.govnih.gov |

The choice of solvent and base, along with temperature and reaction time, are critical parameters that must be fine-tuned to optimize the Sonogashira coupling.

Solvents : A variety of solvents can be used for the Sonogashira reaction. Amine bases themselves, such as triethylamine (B128534) (Et₃N) or diethylamine, can serve as both the solvent and the base. wikipedia.orgresearchgate.net Alternatively, the reaction can be run in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), with an amine base added separately. scirp.orgresearchgate.netbepls.com The use of DMF has been shown to lead to high yields in related syntheses. scirp.org

Bases : A base is essential to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction. wikipedia.org Organic amine bases like triethylamine are most common due to their ability to also act as a solvent and their suitable basicity. scirp.orgresearchgate.netbepls.com Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also used, particularly in copper-free protocols. wikipedia.orgnih.gov

Temperature : The reaction can often be carried out at room temperature, especially when using highly reactive aryl iodides. wikipedia.orglibretexts.org However, for less reactive aryl bromides, heating is frequently required to drive the reaction to completion. Temperatures around 100°C are commonly reported for the coupling of bromo-aminopyridines. scirp.orgscirp.org

| Starting Halide | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|

| Aryl Bromide | DMF | Triethylamine (Et₃N) | 100 °C | scirp.orgscirp.org |

| Aryl Iodide/Bromide | THF | Triethylamine (Et₃N) | Room Temp to Reflux | researchgate.net |

| Aryl Bromide | Toluene/Amine | Triethylamine/Diisopropylamine | Not specified | researchgate.net |

| Aryl Iodide | DMF | Triethylamine (Et₃N) | Not specified | bepls.com |

| Aryl Bromide | 2-MeTHF (Green Solvent) | Cesium Carbonate (Cs₂CO₃) | Room Temperature | nih.gov |

Achieving high yields and purity in the synthesis of 6-((trimethylsilyl)ethynyl)pyridin-3-amine requires careful control over the reaction parameters. A primary strategy is the selection of the appropriate halogenated precursor, with iodides generally providing higher reactivity and allowing for milder conditions than bromides. wikipedia.org

Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard practice to prevent the oxidation and degradation of the palladium(0) catalyst and phosphine ligands, which can lead to lower yields. organic-chemistry.org While some robust catalytic systems can operate in the presence of air, yields may be compromised. scirp.orgscirp.org The optimization of catalyst and ligand loading is also crucial; using the minimum effective amount of the expensive palladium catalyst is desirable, while ensuring the reaction proceeds to completion. scirp.org Finally, careful purification, typically by column chromatography, is necessary to isolate the target compound from residual starting materials, catalysts, and byproducts. researchgate.net

While the Sonogashira reaction is the cornerstone for synthesizing 6-((trimethylsilyl)ethynyl)pyridin-3-amine, variations of this method have been developed. Notably, copper-free Sonogashira couplings have gained attention to create more environmentally friendly protocols and to avoid issues related to copper, such as alkyne homocoupling (Glaser coupling). libretexts.orgnih.gov These systems often require different ligands, such as N-heterocyclic carbenes (NHCs) or specialized phosphines, and may use different bases like cesium carbonate. nih.govnih.gov However, for the specific C(sp²)-C(sp) bond formation required for this target molecule, alternative palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings are not applicable as they are designed for forming different types of carbon-carbon bonds. Therefore, the Sonogashira reaction and its variants remain the definitive synthetic strategy.

Sonogashira Reaction as a Primary Synthetic Route

Functional Group Introduction and Derivatization during Synthesis

The synthesis of 6-((trimethylsilyl)ethynyl)pyridin-3-amine is a prime example of a reaction that benefits from the high functional group tolerance of the Sonogashira coupling. wikipedia.orgchemicalforums.com This reaction allows for the direct coupling of a terminal alkyne with an aryl halide without the need for extensive protection and deprotection of existing functional groups. chemicalforums.com

In the case of 6-((trimethylsilyl)ethynyl)pyridin-3-amine, the key functional groups are the amino group on the pyridine ring and the trimethylsilyl (B98337) group on the alkyne. The Sonogashira reaction conditions are generally mild enough to tolerate the presence of a primary amine on the aromatic ring. chemicalforums.com This is a significant advantage as it simplifies the synthetic sequence by avoiding the additional steps of protecting the amine before the coupling reaction and deprotecting it afterward. The reaction's compatibility with a free amino group streamlines the synthesis, making it more efficient. chemicalforums.com

The trimethylsilyl (TMS) group on the ethynyl (B1212043) moiety serves a dual purpose. Firstly, it acts as a protecting group for the terminal alkyne, preventing its self-coupling (homocoupling), which is a common side reaction. wikipedia.org Secondly, the TMS group enhances the solubility of the alkyne in organic solvents, facilitating the reaction. This group can be readily removed post-coupling using mild basic conditions or fluoride (B91410) ion sources if the terminal alkyne is required for subsequent transformations. wikipedia.org

The derivatization of the starting materials primarily involves the halogenation of the pyridine ring, typically at the 6-position, to introduce a suitable leaving group (bromo or iodo) for the palladium-catalyzed cross-coupling. scirp.org The choice of halogen can influence the reactivity, with iodides generally being more reactive than bromides. wikipedia.org

Purification Methodologies in Synthesis

The purification of 6-((trimethylsilyl)ethynyl)pyridin-3-amine following its synthesis is crucial to obtain a product of high purity. The primary methods employed are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique to separate the desired product from unreacted starting materials, the catalyst, and any side products. arkat-usa.org Silica (B1680970) gel is a common stationary phase for the purification of compounds of this nature. The choice of eluent (mobile phase) is critical and is typically a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). scirp.org The polarity of the eluent mixture is optimized to achieve good separation of the product from impurities.

Recrystallization: Following column chromatography, or as an alternative purification method, recrystallization can be employed to obtain a highly crystalline and pure product. researchgate.net This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the solution. researchgate.net

A summary of the key aspects of the synthetic methodologies is presented in the interactive data table below:

| Aspect | Details | Significance |

| Primary Reaction | Sonogashira Cross-Coupling scirp.org | Efficient C-C bond formation under mild conditions. wikipedia.org |

| Key Reactants | 6-halo-pyridin-3-amine and (Trimethylsilyl)acetylene | Readily available or synthesizable starting materials. |

| Catalyst System | Palladium(0) catalyst and a Copper(I) co-catalyst libretexts.org | Ensures high yield and selectivity of the coupling reaction. |

| Functional Group Tolerance | High tolerance for the amino group chemicalforums.com | Simplifies the synthesis by avoiding protection/deprotection steps. |

| Role of TMS Group | Protects the terminal alkyne and enhances solubility wikipedia.org | Prevents homocoupling and facilitates the reaction. |

| Primary Purification Method | Column Chromatography on silica gel arkat-usa.org | Effective for separating the product from catalyst residues and byproducts. |

| Secondary Purification Method | Recrystallization researchgate.net | Yields a highly pure, crystalline final product. |

Chemical Transformations and Derivatization Pathways of 6 Trimethylsilyl Ethynyl Pyridin 3 Amine

Reactivity of the Trimethylsilyl-Ethynyl Moiety

The trimethylsilyl-ethynyl group is a versatile functional handle. The TMS group serves as a protecting group for the terminal alkyne, which can be selectively removed to liberate the reactive C-H bond. This two-stage reactivity allows for controlled participation in a range of carbon-carbon bond-forming reactions.

Desilylation Reactions to Yield Terminal Alkynes

Common methods for the deprotection of TMS-alkynes involve fluoride-based reagents or basic conditions. researchgate.netreddit.com Tetrabutylammonium fluoride (B91410) (TBAF) is a frequently used fluoride source, valued for its high efficiency and solubility in organic solvents like tetrahydrofuran (B95107) (THF). ccspublishing.org.cn Alternatively, inorganic fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), sometimes used with a crown ether to enhance solubility, are also effective.

Basic hydrolysis using potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) in a protic solvent like methanol (B129727) is another standard procedure. reddit.com These conditions are often mild enough to avoid unwanted side reactions on sensitive substrates. The selection of the desilylation method is critical, especially when other functional groups are present that might be sensitive to strong bases or fluoride ions. reddit.com For instance, in highly fluorinated aromatic systems, basic conditions with methanol can lead to unwanted nucleophilic aromatic substitution. reddit.com

Table 1: Common Reagents for Desilylation of TMS-Alkynes

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room Temperature | reddit.com |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | ccspublishing.org.cn |

| Potassium Fluoride (KF) | Dimethylformamide (DMF) | Room Temperature | researchgate.net |

Coupling Reactions Involving the Terminal Alkyne (e.g., Click Chemistry)

Once deprotected, the resulting terminal alkyne, 6-ethynylpyridin-3-amine (B1431654), becomes a key participant in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry: The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org The reaction is highly efficient, regiospecific, and tolerant of a wide array of functional groups, proceeding under mild, often aqueous, conditions. thermofisher.com The resulting triazole linker is exceptionally stable, making this reaction invaluable for bioconjugation, drug discovery, and materials science. nih.gov The process is initiated by the in situ formation of a copper acetylide, which then reacts with the azide. acs.org

Sonogashira Coupling: Another vital transformation is the Sonogashira cross-coupling reaction. wikipedia.org This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides (or triflates) to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) which can also serve as the solvent. wikipedia.orgsoton.ac.uk The Sonogashira coupling is a robust method for constructing complex aryl-alkyne and vinyl-alkyne frameworks, which are common motifs in pharmaceuticals and organic electronic materials. acs.org

Reactivity of the Pyridin-3-amine Moiety

The primary amino group at the C3 position of the pyridine (B92270) ring offers a wealth of opportunities for derivatization through various functionalization and cyclization strategies.

Amine Functionalization and Substitution Reactions

The nucleophilic nature of the exocyclic amino group allows for straightforward reactions with a wide range of electrophiles. Standard amine chemistry can be applied to install diverse functionalities.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (using coupling agents) to form the corresponding amides. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation and Arylation: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary and tertiary amines. C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for N-arylation, though this is less common than functionalizing the pyridine ring itself.

These transformations are fundamental for modifying the compound's physicochemical properties, such as solubility and lipophilicity, and for introducing new pharmacophores or linking points for further conjugation.

Ring Transformations and Cyclization Strategies

The juxtaposition of the amino group and the versatile ethynyl (B1212043) moiety facilitates intramolecular and intermolecular cyclization reactions to construct fused heterocyclic systems. These strategies are highly valuable for generating novel scaffolds in drug discovery. rsc.orgnih.gov

For instance, 2-aminopyridines are known precursors for the synthesis of imidazo[1,2-a]pyridines through annulation reactions with various partners. nih.gov Following derivatization of the amine or alkyne, intramolecular cyclization can be triggered. For example, after coupling a suitable partner to the amino group, a subsequent intramolecular reaction with the alkyne can lead to the formation of fused bicyclic or polycyclic systems. nih.gov Similarly, intermolecular cycloadditions involving both the pyridine nitrogen and the amino group can lead to the formation of fused pyridines and related heterocycles. researchgate.netmdpi.comnih.gov The reaction of N-aminopyridinium ylides with alkynes, for example, is a known route to pyrazolo[1,5-a]pyridines. mdpi.com

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. pearson.com This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). researchgate.net Reactions often require harsh conditions. The nitrogen atom is the most basic site and will coordinate to electrophiles or Lewis acids, further deactivating the ring and forming a pyridinium (B92312) cation, which is highly resistant to electrophilic attack. pearson.comquora.com When substitution does occur, it is directed to the C3 and C5 positions (meta-like), as attack at C2, C4, or C6 would place a destabilizing positive charge on the electron-deficient nitrogen atom in the resonance intermediates. quora.com In 6-((trimethylsilyl)ethynyl)pyridin-3-amine, the amino group is a strong activating, ortho-, para-directing group, while the silyl-ethynyl group is deactivating. The amino group at C3 will therefore direct incoming electrophiles primarily to the C2 and C4 positions. The interplay between the activating amino group and the deactivated ring system dictates the feasibility and outcome of EAS reactions.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions (ortho- and para-like to the nitrogen). youtube.comyoutube.com These positions can best accommodate the negative charge of the Meisenheimer-like intermediate through resonance involving the electronegative nitrogen atom. youtube.com For SNA_r to proceed, a good leaving group (such as a halide) is typically required at one of these activated positions. thieme-connect.com While the parent compound lacks a leaving group, derivatization of the pyridine ring (e.g., halogenation) can install one, opening pathways for subsequent nucleophilic displacement. The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring. researchgate.netntu.edu.sg

Table 2: Predicted Reactivity of the Pyridine Ring

| Reaction Type | Ring Position | Controlling Factors |

|---|---|---|

| Electrophilic Substitution | C2, C4 | Activating effect of the C3-amino group. |

Oxidative and Reductive Transformations

The chemical versatility of 6-((trimethylsilyl)ethynyl)pyridin-3-amine allows for a range of oxidative and reductive transformations, targeting its key functional groups: the pyridine ring, the amino group, and the ethynyl moiety. These reactions are fundamental in modifying the electronic properties and structural complexity of the molecule for various applications in medicinal chemistry and materials science.

Oxidative Transformations

The primary site for oxidation in 6-((trimethylsilyl)ethynyl)pyridin-3-amine is the pyridine nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation significantly alters the electronic nature of the pyridine ring, influencing its reactivity in subsequent reactions. nih.govscripps.edu The N-oxide functionality can increase the solubility of molecules and decrease membrane permeability. nih.gov

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. arkat-usa.org Common reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid catalyst like acetic acid. arkat-usa.org The general reaction for the N-oxidation of a pyridine derivative is illustrated below.

Table 1: Potential Oxidative Transformation of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine

| Starting Material | Reagent(s) | Product | Notes |

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine | m-CPBA or H₂O₂/AcOH | 6-((Trimethylsilyl)ethynyl)pyridin-3-amine 1-oxide | The pyridine nitrogen is oxidized to form the N-oxide. arkat-usa.org |

The amino group of 6-((trimethylsilyl)ethynyl)pyridin-3-amine can also undergo oxidation, although this typically requires specific reagents to avoid side reactions. Stronger oxidizing agents can lead to the formation of nitroso or nitro compounds.

Reductive Transformations

Reductive transformations of 6-((trimethylsilyl)ethynyl)pyridin-3-amine can target either the pyridine ring or the ethynyl group. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. google.com This transformation generally requires a catalyst, such as ruthenium on a support, and is conducted under a hydrogen atmosphere at elevated temperature and pressure. google.com The reduction of the aromatic amine can lead to the corresponding cycloaliphatic compound. google.com

The ethynyl group can also be selectively reduced. Hydrogenation in the presence of a poisoned catalyst, such as Lindlar's catalyst, would be expected to yield the corresponding alkene, 6-((trimethylsilyl)vinyl)pyridin-3-amine. Complete reduction of the alkyne to an alkane can be achieved using stronger reducing conditions, for instance, catalytic hydrogenation with palladium on carbon.

Table 2: Potential Reductive Transformations of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine

| Starting Material | Reagent(s) | Product(s) | Notes |

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine | H₂, Ru catalyst | 6-((Trimethylsilyl)ethynyl)piperidin-3-amine | Reduction of the pyridine ring to a piperidine ring. google.com |

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine | H₂, Lindlar's catalyst | 6-((Z)-(Trimethylsilyl)vinyl)pyridin-3-amine | Selective reduction of the alkyne to a cis-alkene. |

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine | H₂, Pd/C | 6-(2-(Trimethylsilyl)ethyl)pyridin-3-amine | Complete reduction of the alkyne to an alkane. |

These oxidative and reductive pathways highlight the utility of 6-((trimethylsilyl)ethynyl)pyridin-3-amine as a versatile building block for the synthesis of a wide array of more complex and functionally diverse molecules.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Mechanisms (e.g., Palladium-Catalyzed Steps)

While specific mechanistic studies detailing the catalytic cycle for "6-((trimethylsilyl)ethynyl)pyridin-3-amine" are not extensively documented in dedicated publications, the mechanism can be confidently inferred from the well-established Sonogashira cross-coupling reaction. The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. In a typical scenario, the TMS-protected alkyne of "6-((trimethylsilyl)ethynyl)pyridin-3-amine" would first be deprotected to yield the terminal alkyne, which then participates in the coupling.

The generally accepted catalytic cycle for a Sonogashira coupling involving the deprotected aminopyridine alkyne and an aryl halide (Ar-X) is illustrated below. It involves two interconnected cycles: one for palladium and one for copper.

The Palladium Cycle:

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex reacts with the aryl or vinyl halide (Ar-X) in an oxidative addition step to form a square planar Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The terminal alkyne is activated by the copper(I) catalyst to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium center in a transmetalation step, displacing the halide (X) and forming an alkynyl palladium(II) complex (Ar-Pd-C≡C-R).

Reductive Elimination: The final step is the reductive elimination of the product, where the aryl and alkynyl groups couple to form the new C-C bond (Ar-C≡C-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle:

Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base (usually an amine like triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper, forming a copper(I) acetylide intermediate.

Alkynyl Transfer: This copper acetylide is the active species that participates in the transmetalation step with the Pd(II) complex.

Recent mechanistic studies on similar systems have revealed potential alternative pathways and catalyst transformations. For instance, research on Pd/N-heterocyclic carbene (NHC) catalyzed Sonogashira reactions has identified a novel "NHC-ethynyl coupling" process where the alkyne fragment couples with the carbene ligand itself, representing a potential catalyst deactivation or transformation pathway. sci-hub.senih.gov

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the Ar-X bond. | Pd(0)Ln, Ar-Pd(II)-X(L)n |

| 2. Deprotonation | A base removes the acidic proton from the terminal alkyne. | R-C≡CH, [R-C≡C]- |

| 3. Copper Acetylide Formation | The acetylide anion coordinates with the Cu(I) co-catalyst. | Cu(I)X, R-C≡C-Cu |

| 4. Transmetalation | The alkynyl group is transferred from copper to palladium. | Ar-Pd(II)-(C≡C-R)(L)n |

| 5. Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Ar-C≡C-R, Pd(0)Ln |

Table 1: Key steps and intermediates in the dual catalytic cycle of the Sonogashira coupling reaction.

Understanding Regioselectivity and Stereoselectivity in Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For "6-((trimethylsilyl)ethynyl)pyridin-3-amine," regioselectivity is a key consideration in reactions involving the pyridine (B92270) ring itself, such as electrophilic aromatic substitution or nucleophilic addition.

The substitution pattern of the ring significantly influences its reactivity. The pyridine nitrogen is electron-withdrawing via an inductive effect, deactivating the ring towards electrophilic attack, particularly at the C2 (ortho) and C4 (para) positions. Conversely, the amino group at the C3 position is a powerful activating group and is ortho-, para-directing. The (trimethylsilyl)ethynyl group at C6 is generally considered to be weakly deactivating.

The interplay of these electronic effects dictates the most probable sites for reaction:

Electrophilic Aromatic Substitution (EAS): The activating effect of the C3-amino group will dominate. Electrophilic attack is most likely to occur at the positions ortho and para to the amine, which are C2 and C4. Due to the deactivating effect of the ring nitrogen at C2, the C4 position is the most likely site for electrophilic substitution.

Nucleophilic Reactions: In reactions involving highly reactive intermediates like pyridynes, the regioselectivity of nucleophilic attack is governed by the polarization of the aryne triple bond. Computational studies on substituted 3,4-pyridynes show that electron-withdrawing substituents can distort the aryne, polarizing the triple bond and directing incoming nucleophiles to a specific carbon. beilstein-journals.org For a pyridyne formed from "6-((trimethylsilyl)ethynyl)pyridin-3-amine," the combined electronic influences of the substituents would dictate the preferred site of nucleophilic addition.

Stereoselectivity is not a primary concern for reactions at the aromatic pyridine core or the linear alkyne group. However, it would become relevant if chiral centers were introduced in subsequent transformations of a product derived from this starting material.

| Reaction Type | Directing Effect of Substituent | Most Probable Reaction Site(s) on Pyridine Ring | Rationale |

| Electrophilic Substitution | -NH2 (C3): Activating, o,p-directingPyridine N: Deactivating-C≡CSiMe3 (C6): Weakly deactivating | C4 | The powerful activating effect of the amine group directs the electrophile to C2 and C4. The C4 position is favored over C2, which is strongly deactivated by the adjacent ring nitrogen. |

| Nucleophilic Substitution | Pyridine N: Activating for Nu attack-NH2 (C3): Deactivating for Nu attack | C2, C6 | The positions ortho and para to the electron-withdrawing ring nitrogen are most susceptible to nucleophilic attack. |

Table 2: Predicted regioselectivity of reactions on the pyridine ring of 6-((trimethylsilyl)ethynyl)pyridin-3-amine based on substituent electronic effects.

Kinetic and Thermodynamic Considerations in Reaction Design

The design and optimization of synthetic reactions involving "6-((trimethylsilyl)ethynyl)pyridin-3-amine" rely heavily on understanding the kinetic and thermodynamic parameters of the transformation. While specific experimental data for this compound are not widely published, the general principles are well-established.

Kinetic Considerations: Kinetics is the study of reaction rates. In the context of a palladium-catalyzed coupling, kinetic studies would aim to determine the reaction order with respect to each component (the pyridine substrate, the coupling partner, the catalyst, the base) and to calculate the activation energy (Ea). This information helps to identify the rate-determining step (RDS) of the catalytic cycle—often the oxidative addition or reductive elimination—and to optimize reaction conditions (temperature, concentration, catalyst loading) for maximum efficiency. For example, a reaction with a high activation energy will require more thermal energy to proceed at a reasonable rate.

Thermodynamic Considerations: Thermodynamics deals with the relative stability of reactants and products, as defined by the Gibbs free energy change (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium. Parameters such as enthalpy change (ΔH, heat of reaction) and entropy change (ΔS, change in disorder) are crucial. Most coupling reactions are designed to be exothermic (negative ΔH) and often result in an increase in the number of molecules (positive ΔS), both of which contribute to a favorable negative ΔG. Computational studies are frequently used to predict the thermodynamic landscape of a proposed reaction, helping to assess its feasibility before attempting it in the lab.

Understanding these parameters allows chemists to control reaction outcomes. For instance, if a desired product is kinetically favored but thermodynamically unstable, the reaction would be run at lower temperatures for shorter times to isolate it before it can rearrange to the more stable thermodynamic product.

| Parameter | Symbol | Significance in Reaction Design | Typical Method of Determination |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. A lower Ea means a faster reaction rate. | Arrhenius plots (ln(k) vs. 1/T) from temperature-dependent kinetic studies. |

| Enthalpy of Activation | ΔH‡ | The heat required to form the transition state. Related to the strength of bonds being broken and formed. | Eyring plots and transition state theory calculations. |

| Entropy of Activation | ΔS‡ | The change in disorder in forming the transition state. Reflects the degree of molecular organization required. | Eyring plots and transition state theory calculations. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction; determines the reaction rate. | Calculated from ΔH‡ and ΔS‡ (ΔG‡ = ΔH‡ - TΔS‡). |

| Gibbs Free Energy of Reaction | ΔG | Determines the position of the chemical equilibrium and the spontaneity of the reaction. | Calorimetry; calculated from standard free energies of formation. |

Table 3: Key kinetic and thermodynamic parameters and their importance in chemical reaction design.

Computational and Theoretical Studies on 6 Trimethylsilyl Ethynyl Pyridin 3 Amine

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools to predict the geometry and electronic properties of molecules. For pyridine (B92270) derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their molecular structure and electronic behavior. researchgate.netresearchgate.net

Theoretical investigations on substituted pyridines often begin with geometry optimization to find the most stable three-dimensional conformation. researchgate.net For a molecule like 6-((trimethylsilyl)ethynyl)pyridin-3-amine, this would involve determining the bond lengths, bond angles, and dihedral angles between the pyridine ring, the ethynyl (B1212043) linker, and the trimethylsilyl (B98337) group. The electronic structure is then typically analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and their distribution across the molecule are key indicators of its chemical reactivity and electronic properties.

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridine Derivatives

| Parameter | Description | Typical Insights for Pyridine Derivatives |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower LUMO energy suggests a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Provides insight into the molecule's solubility and its interaction with polar solvents and other molecules. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of the molecule that are rich or poor in electrons, which is useful for predicting sites of electrophilic and nucleophilic attack. |

Note: The data in this table is illustrative and based on general findings for pyridine derivatives, not specific calculations for 6-((trimethylsilyl)ethynyl)pyridin-3-amine.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides valuable insights into the reactivity of molecules and the mechanisms of chemical reactions. For substituted pyridines, DFT calculations can be used to predict sites of reactivity and to model reaction pathways. nih.gov

The electronic properties derived from molecular modeling, such as the distribution of the HOMO and LUMO and the molecular electrostatic potential map, are instrumental in predicting reactivity. tjnpr.org For 6-((trimethylsilyl)ethynyl)pyridin-3-amine, the nitrogen atom of the pyridine ring and the amino group are expected to be nucleophilic centers, while the carbon atoms of the ethynyl group might be susceptible to nucleophilic addition, a reactivity pattern observed in other ethynylpyridines. acs.org

Computational studies can also model the transition states of potential reactions, allowing for the calculation of activation energies. This information is crucial for predicting the feasibility and kinetics of a reaction. For instance, in the study of the hydrohalogenation of ethynylpyridines, computational analysis can help elucidate the mechanism by identifying the most stable intermediates and transition states. acs.org

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 6-((trimethylsilyl)ethynyl)pyridin-3-amine, which has rotatable bonds associated with the trimethylsilyl group, computational methods can be used to identify the most stable conformers and the energy barriers between them. nih.gov

Understanding the preferred conformation is essential as it can influence the molecule's physical properties and its ability to interact with other molecules. In silacyclohexanes, for example, the conformational preferences of substituents on the silicon atom are influenced by stereoelectronic effects. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a critical role in the solid-state structure and properties of molecular crystals. Computational models can predict the strength and geometry of these interactions. For 6-((trimethylsilyl)ethynyl)pyridin-3-amine, the amino group can act as a hydrogen bond donor, while the pyridine ring and the ethynyl group can participate in π-π stacking and other non-covalent interactions. Molecular dynamics simulations are a powerful tool to study these interactions in larger systems and over time. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine |

| Pyridine |

| Aminopyridine |

| Ethynylpyridine |

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Key Intermediate for Heterocyclic Scaffolds

The compound serves as a foundational element for the synthesis of various fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. The amine and ethynyl (B1212043) groups can participate in a variety of cyclization and annulation reactions to form bicyclic and polycyclic systems.

The imidazo[1,2-a]pyridine (B132010) core is a significant pharmacophore found in numerous therapeutic agents. The classical synthetic routes to this scaffold, such as the Tschitschibabin reaction, typically require a 2-aminopyridine (B139424) as the starting material. While 6-((trimethylsilyl)ethynyl)pyridin-3-amine is a 3-aminopyridine (B143674) isomer, its application in forming this scaffold would necessitate a multi-step synthetic pathway, potentially involving rearrangement or the construction of the imidazole (B134444) ring through a non-traditional approach.

However, the broader class of aminopyridines is fundamental to creating these derivatives. General methods often involve the condensation of an aminopyridine with α-haloketones, aldehydes, or other carbonyl compounds to construct the fused imidazole ring. juniperpublishers.com For instance, a three-component coupling reaction combining a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides an efficient route to a range of imidazo[1,2-a]pyridine compounds.

The synthesis of quinolines, bicyclic heterocycles containing a benzene (B151609) ring fused to a pyridine (B92270) ring, can be achieved through various methods starting from aniline (B41778) derivatives, such as the Skraup, Friedländer, or Combes syntheses. du.edu.egiipseries.orguop.edu.pk The construction of a quinoline (B57606) scaffold from 6-((trimethylsilyl)ethynyl)pyridin-3-amine involves building the carbocyclic ring onto the existing pyridine core.

A plausible strategy involves a three-component reaction, a powerful tool in organic synthesis for creating molecular complexity in a single step. Such reactions, often mediated by Lewis acids, can couple an amine, an aldehyde, and an alkyne to form substituted quinolines. scielo.br In this context, the 3-amino group of the parent compound could react with an aldehyde to form an imine, which then undergoes cyclization involving the ethynyl group and another component to complete the annulation, yielding a highly substituted quinoline derivative.

Table 1: Major Synthetic Routes to Quinolines

| Reaction Name | Precursors | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | A classic but often harsh method to produce unsubstituted or simply substituted quinolines. uop.edu.pk |

| Friedländer Synthesis | 2-Aminobenzaldehyde or 2-aminoaryl ketone and a compound with an α-methylene group | A condensation reaction that is versatile for producing 2- and 3-substituted quinolines. du.edu.eg |

| Combes Synthesis | Aniline and a β-diketone | An acid-catalyzed reaction that typically yields 2,4-substituted quinolines. |

| Three-Component Coupling | Amine, aldehyde, alkyne | A modern, efficient method for creating highly functionalized quinolines under milder conditions. scielo.br |

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core component of many kinase inhibitors and other biologically active molecules. juniperpublishers.comnih.govnih.govrsc.org The structure of 6-((trimethylsilyl)ethynyl)pyridin-3-amine is not directly suited for the synthesis of the pyrrolo[2,3-b] isomer via a simple intramolecular cyclization, which would typically require functional groups at the 2- and 3-positions of the pyridine ring.

However, the compound is an excellent precursor for the isomeric pyrrolo[3,2-b]pyridine system. A common and powerful strategy for this transformation is the Sonogashira coupling followed by an intramolecular annulation. The synthesis would proceed via the following steps:

Desilylation: Removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne to yield the terminal alkyne, 6-ethynylpyridin-3-amine (B1431654).

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide. This step introduces a substituent at the terminus of the ethynyl group.

Intramolecular Cyclization: A subsequent base- or metal-catalyzed cyclization where the 3-amino group attacks the alkyne, leading to the formation of the fused pyrrole (B145914) ring and constructing the pyrrolo[3,2-b]pyridine core.

This sequence provides a modular and efficient route to a wide variety of substituted pyrrolopyridines, where the diversity is introduced through the choice of the coupling partner in the Sonogashira step.

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement. The direct conversion of a pyridine (a 1-azine) into a pyrazine (B50134) (a 1,4-diazine) is a complex transformation that typically requires ring-opening and re-closure steps, rather than a simple functional group interconversion. thieme-connect.com

Standard pyrazine syntheses often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-aminoketones. Given these established routes, 6-((trimethylsilyl)ethynyl)pyridin-3-amine is not a direct or common precursor for the pyrazine ring system. Its utility in this context would be limited to a multi-step synthesis where the original pyridine ring is either cleaved or used as a scaffold to build the pyrazine ring through a more convoluted pathway. It is more likely that related compounds, such as 6-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, would be used as intermediates in pyrazine chemistry. anaxlab.com

Contributions to Advanced Materials Chemistry

The presence of the polymerizable ethynyl group makes this compound a valuable monomer for the creation of advanced organic materials with interesting electronic and optical properties.

Ethynylpyridines are known to undergo polymerization to form ionic polyacetylenes, which are highly conjugated polymers with potential applications in electronics and materials science. researchgate.net The polymerization can be initiated spontaneously under specific conditions. A common method involves the quaternization of the pyridine nitrogen atom with an alkyl halide. This process activates the adjacent ethynyl group, making it susceptible to nucleophilic attack and subsequent polymerization.

The general process using a monomer like 6-ethynylpyridin-3-amine (after TMS deprotection) would be:

Quaternization: Reaction with an alkylating agent (e.g., propargyl bromide) to form an N-substituted pyridinium (B92312) salt.

Spontaneous Polymerization: The resulting pyridinium salt, where the acetylenic triple bond is activated by the positively charged nitrogen, undergoes spontaneous linear polymerization without the need for an external catalyst or initiator.

This method allows for the synthesis of well-defined, soluble, and highly conjugated polymers. The amino group at the 3-position of the pyridine ring can be used to further functionalize the polymer, tune its solubility, or introduce specific binding sites, paving the way for the creation of sequence-controlled polymers for applications in data storage or biomolecular recognition.

Table 2: Polymerization of Ethynylpyridine Derivatives

| Initiating Agent / Method | Resulting Polymer Type | Key Features |

| Alkyl Halides | Ionic Polyacetylene | Spontaneous polymerization upon quaternization; yields charged, conjugated polymers. researchgate.net |

| Strong Acid | Ionic Polyacetylene | Spontaneous polymerization in a strong acid medium. |

| Transition Metal Catalysts | Polyacetylene Derivatives | Controlled polymerization using catalysts like rhodium or palladium complexes. |

Building Block for OLED Materials and COF Ligands (Conceptual)

The distinct functionalities within 6-((trimethylsilyl)ethynyl)pyridin-3-amine make it a promising candidate for the construction of Organic Light-Emitting Diode (OLED) materials and as a ligand for Covalent Organic Frameworks (COFs).

OLED Materials:

The development of new materials for OLEDs is a dynamic area of research, with a focus on creating compounds that exhibit high efficiency, stability, and color purity. Heterocyclic compounds, such as pyridine derivatives, are frequently incorporated into OLED materials to tune their electronic properties. The pyridine ring in 6-((trimethylsilyl)ethynyl)pyridin-3-amine can act as an electron-transporting moiety, a common feature in materials designed for the electron transport layer (ETL) or emissive layer (EML) of an OLED device.

The amine group offers a site for further functionalization, allowing for the attachment of other chromophoric or charge-transporting units. The trimethylsilyl (TMS) protected ethynyl group is particularly valuable. The TMS group can be selectively removed under mild conditions to reveal a terminal alkyne, which can then undergo a variety of coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system of the molecule. This extension of conjugation is a key strategy for tuning the emission color and improving the charge-carrier mobility of organic semiconductors. Computational studies on similar heterocyclic and organoboron complexes have demonstrated that the strategic placement of functional groups can significantly influence the photophysical properties, such as the HOMO-LUMO gap and emission wavelengths, which are critical for OLED performance. researchgate.netmdpi.com

Conceptual Design of OLED Materials using 6-((Trimethylsilyl)ethynyl)pyridin-3-amine:

| Step | Reaction | Resulting Structure | Potential Application |

| 1 | Deprotection of TMS group | 6-ethynylpyridin-3-amine | Intermediate for further synthesis |

| 2 | Sonogashira coupling with an aryl halide | Extended π-conjugated system | Emissive or charge-transport material |

| 3 | N-functionalization of the amine group | Introduction of additional functional moieties | Fine-tuning of electronic and physical properties |

COF Ligands:

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. nih.gov They are constructed from organic building blocks (ligands or linkers) connected by strong covalent bonds. The properties of COFs can be tailored by the choice of building blocks. Amine-functionalized molecules are commonly used as building blocks for the synthesis of imine-linked or amine-linked COFs, which are known for their chemical stability. researchgate.netmdpi.com

6-((trimethylsilyl)ethynyl)pyridin-3-amine possesses two key features that make it an attractive candidate as a COF ligand. The primary amine group can react with aldehyde-functionalized linkers to form stable imine bonds, a common method for COF synthesis. The rigid pyridinyl-ethynyl backbone would contribute to the formation of a well-defined and porous framework. The presence of the nitrogen atom within the pyridine ring can also serve as a metal-coordination site for post-synthetic modification of the COF, potentially introducing catalytic or sensing functionalities. The design of 3D COFs often relies on the rational selection of planar building blocks to achieve highly crystalline and porous structures. nih.govmdpi.com

Development of Catalytic Systems and Ligands (if applicable)

The pyridine moiety is a well-established coordinating group in transition metal catalysis. Ligands containing pyridine rings are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic transformations. The nitrogen atom of the pyridine ring in 6-((trimethylsilyl)ethynyl)pyridin-3-amine can act as a Lewis basic site, enabling it to coordinate to a metal center.

The amine and ethynyl groups provide opportunities for creating multidentate ligands. For example, the amine group could be modified to introduce another coordinating arm, leading to the formation of a bidentate or tridentate ligand. Such multidentate ligands often form more stable metal complexes and can provide better control over the steric and electronic environment of the metal center, which is crucial for catalytic activity and selectivity.

While there are no specific reports on the use of 6-((trimethylsilyl)ethynyl)pyridin-3-amine in catalysis, the broader class of pyridinyl-based ligands has been extensively studied. For instance, terpyridine-based metal complexes are known to be effective catalysts for various reactions. nih.gov The synthesis of metal complexes with pyridine-containing ligands is a mature field, and the principles can be readily applied to derivatives of 6-((trimethylsilyl)ethynyl)pyridin-3-amine. researchgate.net The resulting metal complexes could potentially be active in cross-coupling reactions, hydrogenation, or oxidation catalysis.

Conceptual Pathway to Catalytic Systems:

| Step | Description | Potential Ligand Type | Potential Catalytic Application |

| 1 | Coordination of the pyridine nitrogen to a metal center | Monodentate Pyridinyl Ligand | Homogeneous Catalysis |

| 2 | Functionalization of the amine group to introduce a second coordinating site | Bidentate PN or NN Ligand | Asymmetric Catalysis, Cross-Coupling |

| 3 | Polymerization or grafting onto a solid support via the ethynyl group | Heterogenized Catalyst | Recyclable Catalysis, Flow Chemistry |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a validated technique for determining the purity of nitrogen-containing heterocyclic compounds. For aminopyridine derivatives, a common approach involves reversed-phase HPLC. A typical setup would utilize an octadecylsilane (B103800) (C18) column, such as a LiChrosorb® 100 RP-18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH=2). ptfarm.pl Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, for instance, 239 nm. ptfarm.pl This method allows for the separation of the main compound from potential byproducts and starting materials, providing a quantitative measure of its purity. The retention time and peak purity can be used to confirm the identity and homogeneity of the compound.

Table 1: Typical HPLC Parameters for Analysis of Aminopyridine Derivatives

| Parameter | Value |

|---|---|

| Column | Octadecylsilane (C18), e.g., LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH=2) |

| Detection | UV at 239 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 10-20 µL |

| Internal Standard | Phenacetin (in some applications) ptfarm.pl |

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions that synthesize or modify 6-((trimethylsilyl)ethynyl)pyridin-3-amine. khanacademy.org Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds. khanacademy.orgsilicycle.com

The choice of mobile phase (eluent) is critical and depends on the polarity of the reactants and products. silicycle.com A common starting solvent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). silicycle.com For amine-containing compounds, which can interact strongly with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) in methanol (B129727) to the eluent. silicycle.com This helps to reduce tailing and improve the resolution of the spots on the TLC plate. The progress of the reaction is monitored by spotting the reaction mixture on the TLC plate and observing the disappearance of starting material spots and the appearance of the product spot. libretexts.org Visualization of the spots can be achieved using a UV lamp or by staining with reagents like iodine. libretexts.org

Table 2: General TLC Conditions for Monitoring Reactions of Aminopyridine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates rsc.org |

| Typical Eluent | Ethyl acetate/Hexane mixtures silicycle.com |

| Eluent for Basic Compounds | Addition of 0.1–2.0% triethylamine or 1-10% ammonia in methanol/DCM silicycle.com |

| Visualization | UV light (254 nm), Iodine chamber libretexts.org |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 6-((trimethylsilyl)ethynyl)pyridin-3-amine. Each method provides unique information about the connectivity and chemical environment of the atoms within the molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a related compound, 4-[(trimethylsilyl)ethynyl]benzonitrile, the trimethylsilyl (B98337) (TMS) protons appear as a sharp singlet at approximately 0.26 ppm. rsc.org The aromatic protons of the pyridine (B92270) ring would be expected to appear as multiplets in the aromatic region of the spectrum. mdpi.com The protons of the amine group would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. In trimethylsilyl-ethynyl compounds, the carbons of the TMS group typically appear at around -0.10 to 0.15 ppm. rsc.orgrsc.org The two sp-hybridized carbons of the ethynyl (B1212043) group are expected to have distinct chemical shifts, for example, around 103.2 and 99.7 ppm in 4-[(trimethylsilyl)ethynyl]benzonitrile. rsc.org The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the positions of the amine and trimethylsilylethynyl substituents.

²⁹Si NMR: Silicon-29 NMR, although less common due to the low natural abundance and sensitivity of the ²⁹Si nucleus, provides direct information about the silicon environment. huji.ac.il The chemical shift of the trimethylsilyl group can vary over a wide range but for many TMS-substituted compounds, it falls within a predictable range. pascal-man.com The spectrum is often recorded with proton decoupling to produce a single sharp peak for the silicon atom in the TMS group. rsc.org

Table 3: Representative NMR Data for Trimethylsilyl-Ethynyl Aromatic Compounds

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.26 rsc.org |

| Aromatic-H | 7.5-8.7 mdpi.com | |

| ¹³C | -Si(CH₃)₃ | ~0.0 rsc.orgrsc.org |

| -C≡C- | ~90-105 rsc.orgrsc.org | |

| Aromatic-C | ~110-155 mdpi.com | |

| ²⁹Si | -Si(CH₃)₃ | Varies, often a single peak with proton decoupling rsc.org |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. For a related compound, 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, the calculated m/z for the [M+H]⁺ ion was 218.0996, with an observed value of 218.1004. mdpi.com This level of accuracy confirms the molecular formula.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. For trimethylsilyl-containing compounds, a characteristic fragment is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. The mass spectrum of 2-(trimethylsilylethynyl)pyridine (B1580993) shows a prominent molecular ion peak and characteristic fragmentation. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For 6-((trimethylsilyl)ethynyl)pyridin-3-amine, key characteristic absorptions would include:

N-H stretching: The amine group will show characteristic stretching vibrations. Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹.

C≡C stretching: The carbon-carbon triple bond of the ethynyl group will have a characteristic absorption, typically in the range of 2100-2260 cm⁻¹. For 2-(2-(trimethylsilyl)ethynyl)pyridine, a peak is observed at 2166 cm⁻¹. rsc.org

C-H stretching (aromatic): These vibrations are typically observed above 3000 cm⁻¹.

C=C and C=N stretching (aromatic ring): The pyridine ring will show several characteristic bands in the 1400-1600 cm⁻¹ region.

Si-C stretching: The trimethylsilyl group will have characteristic vibrations, including a strong Si-C stretch, typically around 1250 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch (primary) | 3300-3500 (two bands) |

| Alkyne (C≡C) | Stretch | 2100-2260 rsc.org |

| Aromatic C-H | Stretch | >3000 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400-1600 |

| Trimethylsilyl (Si-C) | Stretch | ~1250 |

Future Research Directions and Unexplored Potential

Novel Synthetic Routes and Sustainable Chemistry Approaches

While established methods for the synthesis of pyridine (B92270) derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign routes to 6-((trimethylsilyl)ethynyl)pyridin-3-amine and its analogs. The principles of sustainable or "green" chemistry offer a roadmap for this evolution, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inrsc.org

Several modern synthetic techniques, which have proven effective for other heterocyclic compounds, could be adapted for this specific molecule. nih.govresearchgate.net These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products by minimizing thermal degradation. mdpi.com

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste from intermediate purification steps. rasayanjournal.co.in

Solvent-Free or Green Solvent Reactions: Eliminating hazardous organic solvents in favor of solvent-free conditions (mechanochemistry/grinding) or benign alternatives like water reduces environmental impact and simplifies product workup. mdpi.com

Catalytic Approaches: The development of novel catalysts, particularly those based on earth-abundant metals or organocatalysts, could replace less sustainable reagents and enable more selective and efficient bond formations.

Future research could explore a one-pot synthesis combining Sonogashira coupling with amination steps under green conditions, potentially streamlining the production of this valuable building block.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Technique | Potential Advantage | Relevance to Target Compound |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields. mdpi.com | Acceleration of cross-coupling or amination steps. |

| Multicomponent Reactions | Increased atom economy, reduced waste. rasayanjournal.co.in | Novel one-pot strategies to construct the functionalized pyridine core. |

| Solvent-Free Conditions | Minimized environmental impact, simplified purification. mdpi.com | Application in solid-state cross-coupling or condensation reactions. |

| Novel Catalysis | Higher efficiency, lower toxicity, improved selectivity. | Development of catalysts for direct C-H amination or ethynylation of the pyridine ring. |

Expanding the Scope of Derivatization Reactions

The dual functionality of 6-((trimethylsilyl)ethynyl)pyridin-3-amine provides a rich platform for creating a diverse library of new chemical entities. Future research should focus on systematically exploring the reactivity of both the amino and the protected ethynyl (B1212043) groups.

Reactions at the Amino Group: The primary amine at the 3-position is a nucleophilic site ripe for a wide range of transformations. Expanding beyond simple acylation or alkylation, future work could investigate:

Schiff Base Formation: Condensation with various aldehydes and ketones to produce imines, which are valuable intermediates and can act as ligands for metal complexes. researchgate.net

Buchwald-Hartwig Amination: Using the amine as a coupling partner to form C-N bonds with aryl halides, creating more complex, conjugated systems. nih.gov

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to generate sulfonamides, a common motif in medicinal chemistry.

Reactions at the Ethynyl Group: The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne. Its removal with fluoride (B91410) sources or under basic conditions uncovers a terminal alkyne, which is a versatile functional group for:

Sonogashira Cross-Coupling: Palladium-catalyzed coupling with aryl or vinyl halides to extend the π-conjugated system of the molecule.

"Click" Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, a powerful method for linking the molecule to biomolecules or polymers.

Glaser Coupling: Oxidative coupling to produce symmetric diynes, leading to larger, well-defined molecular structures.

Systematic exploration of these derivatization pathways is crucial for unlocking the full potential of this compound as a molecular building block.

Exploration in New Material Science Domains

The inherent electronic properties of the 6-((trimethylsilyl)ethynyl)pyridin-3-amine scaffold—a conjugated system containing both electron-donating (amine) and electron-withdrawing (pyridine nitrogen) characteristics—make it a prime candidate for applications in material science. Future research is poised to explore its utility in several advanced domains.

Organic Electronics: Derivatives with extended π-conjugation, created through reactions at the ethynyl group, could be investigated as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs). The pyridine unit can also be used to tune electron affinity and facilitate electron transport. rasayanjournal.co.in

Non-Linear Optics (NLO): Molecules with significant charge asymmetry and polarizability often exhibit NLO properties. Computational studies on related silyl-capped amino tolanes have suggested potential in this area. researchgate.net Experimental validation of derivatives of 6-((trimethylsilyl)ethynyl)pyridin-3-amine for applications like frequency doubling or optical switching is a promising research direction.

Chemical Sensors: The amine and pyridine nitrogen atoms can act as binding sites for metal ions or other analytes. Upon binding, the electronic structure of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This mechanism could be harnessed to develop highly sensitive and selective chemical sensors. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amine group can act as ligands to coordinate with metal centers. Derivatization to introduce additional ligating sites could produce novel building blocks for the self-assembly of functional MOFs with applications in gas storage, catalysis, or separation.

Advanced Computational Modeling for Rational Design

Advanced computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For 6-((trimethylsilyl)ethynyl)pyridin-3-amine, computational modeling can be a key driver of future research.

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This information is critical for forecasting the optical and electronic properties of the molecule and its derivatives, helping to identify promising candidates for applications in organic electronics. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can analyze the nature of chemical bonds and intermolecular interactions, providing insights into how the molecule might interact with other species, which is crucial for designing sensors or catalysts.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of larger systems, such as the self-assembly of derivatives into thin films or their interaction with a polymer matrix. This is essential for understanding bulk material properties.